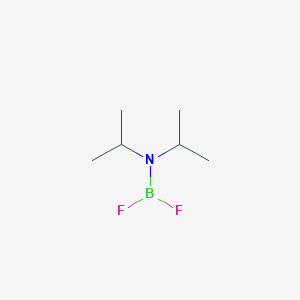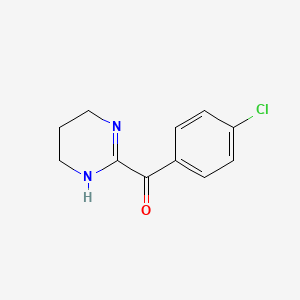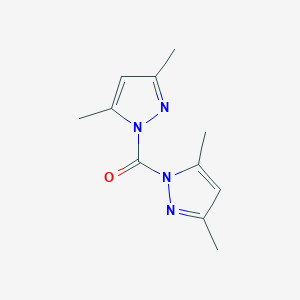
Bis(3,5-dimethylpyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5-dimethylpyrazol-1-yl)methanone: is a chemical compound that belongs to the class of bis(pyrazolyl)methane derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,5-dimethylpyrazol-1-yl)methanone typically involves the alkylation of pyrazoles with appropriate alkylating agents. One common method includes the reaction of 3,5-dimethylpyrazole with formaldehyde under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like potassium tert-butoxide (t-BuOK) to facilitate the reaction .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Bis(3,5-dimethylpyrazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced pyrazole derivatives .
Scientific Research Applications
Bis(3,5-dimethylpyrazol-1-yl)methanone has been studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of bis(3,5-dimethylpyrazol-1-yl)methanone largely depends on its role as a ligand in metal complexes. The compound coordinates with metal ions through the nitrogen atoms of the pyrazole rings, forming stable complexes . These complexes can then participate in various catalytic cycles, facilitating reactions such as ethylene oligomerization and oxidation-reduction processes . The molecular targets and pathways involved are specific to the metal center and the type of reaction being catalyzed .
Comparison with Similar Compounds
- Bis(3,5-dimethylpyrazol-1-yl)methane
- Bis(3,5-dimethylpyrazol-1-yl)acetate
- Bis(pyrazolyl)methane derivatives
Comparison: Bis(3,5-dimethylpyrazol-1-yl)methanone is unique due to the presence of the methanone group, which can influence its coordination behavior and reactivity compared to other bis(pyrazolyl)methane derivatives . For instance, bis(3,5-dimethylpyrazol-1-yl)methane lacks the carbonyl functionality, which can affect its electronic properties and coordination chemistry . Similarly, bis(3,5-dimethylpyrazol-1-yl)acetate has an acetate group that can participate in additional coordination interactions .
Properties
CAS No. |
50476-17-0 |
|---|---|
Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
bis(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C11H14N4O/c1-7-5-9(3)14(12-7)11(16)15-10(4)6-8(2)13-15/h5-6H,1-4H3 |
InChI Key |
SFGBXSPFHYWYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)N2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)


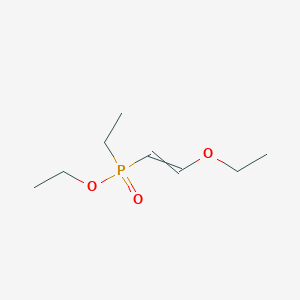
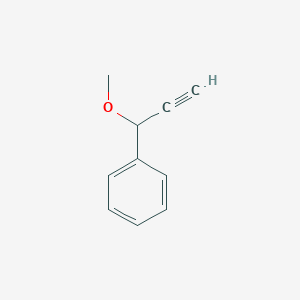
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)
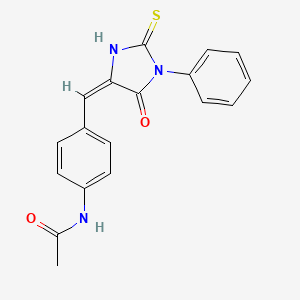
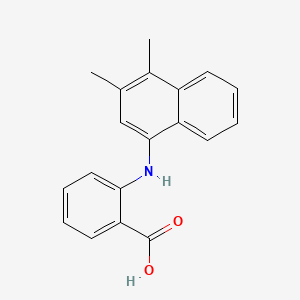


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
